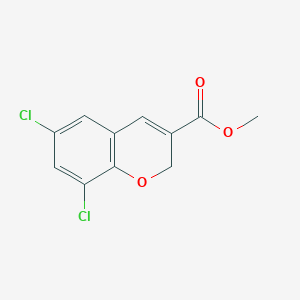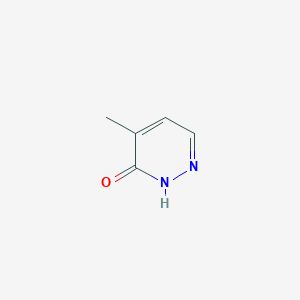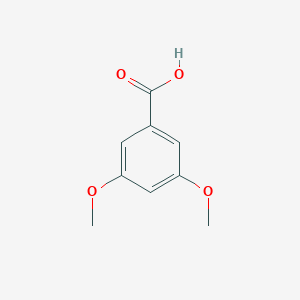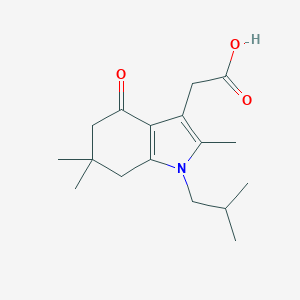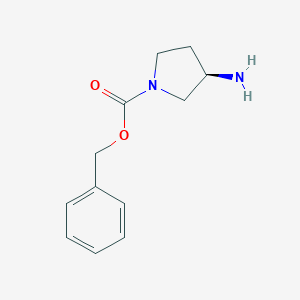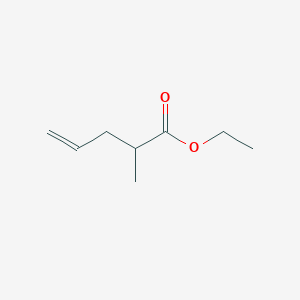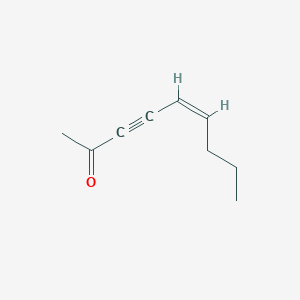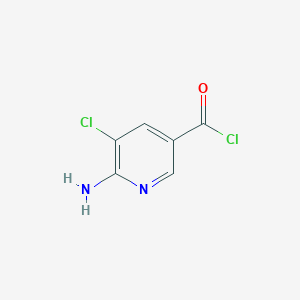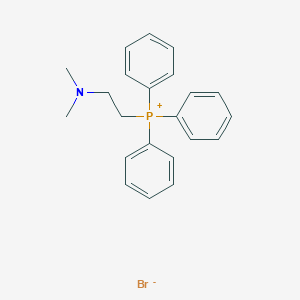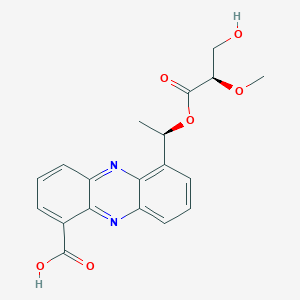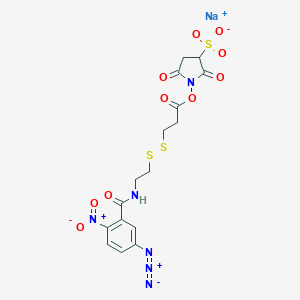
Sand-PR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sand-PR is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied in recent years, and its unique properties have shown promising results in various research studies.
Mécanisme D'action
The mechanism of action of Sand-PR is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation. Sand-PR has also been shown to modulate the expression of various genes involved in cellular signaling pathways, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Sand-PR has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response. Sand-PR has also been shown to improve cognitive function by modulating the expression of genes involved in neuronal signaling pathways. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Sand-PR in lab experiments is its unique properties. The compound has shown promising results in various research studies, making it an attractive candidate for further research. Additionally, Sand-PR is a synthetic compound, which means that it can be easily produced in large quantities for use in lab experiments.
One of the limitations of using Sand-PR in lab experiments is its complex synthesis method. The synthesis of Sand-PR requires careful attention to detail and precise control of reaction conditions. Additionally, the compound is relatively new, and its long-term effects are not fully understood.
Orientations Futures
There are several future directions for research on Sand-PR. One area of research is the development of new synthetic compounds based on the structure of Sand-PR. These compounds may have improved therapeutic properties and fewer side effects.
Another area of research is the development of new methods for synthesizing Sand-PR. These methods may be more efficient and cost-effective than the current synthesis method.
Finally, future research may focus on the therapeutic applications of Sand-PR in specific diseases, such as cancer and neurodegenerative diseases. Studying the effects of Sand-PR in these diseases may lead to the development of new treatments and therapies.
In conclusion, Sand-PR is a novel synthetic compound that has shown promising results in various research studies. The compound has unique properties that make it an attractive candidate for further research in the field of medicine. Future research may focus on the development of new synthetic compounds, new methods for synthesizing Sand-PR, and the therapeutic applications of Sand-PR in specific diseases.
Méthodes De Synthèse
Sand-PR is synthesized using a multistep process that involves the reaction of various chemical compounds. The primary starting material for the synthesis of Sand-PR is 2,3-dimethylpyridine. This compound is reacted with a series of reagents, including acetic anhydride, sodium hydroxide, and acetic acid, to produce the final product. The synthesis of Sand-PR is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
Sand-PR has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various research studies, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. The unique properties of Sand-PR make it an attractive candidate for further research in the field of medicine.
Propriétés
Numéro CAS |
112820-42-5 |
|---|---|
Nom du produit |
Sand-PR |
Formule moléculaire |
C16H15N6NaO10S3 |
Poids moléculaire |
570.5 g/mol |
Nom IUPAC |
sodium;1-[3-[2-[(5-azido-2-nitrobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H16N6O10S3.Na/c17-20-19-9-1-2-11(22(27)28)10(7-9)15(25)18-4-6-34-33-5-3-14(24)32-21-13(23)8-12(16(21)26)35(29,30)31;/h1-2,7,12H,3-6,8H2,(H,18,25)(H,29,30,31);/q;+1/p-1 |
Clé InChI |
ICPJFWLPTHHFGV-UHFFFAOYSA-M |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Synonymes |
SAND-PR sulfosuccinimidyl-2-(3-azido-2-nitrobenzamido)ethyl-1,3'-dithiopropionate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



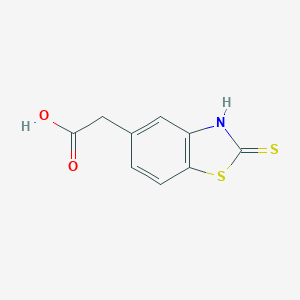
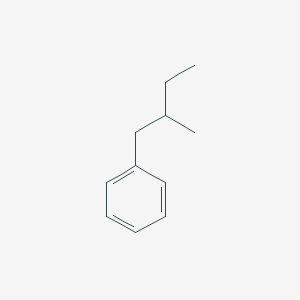
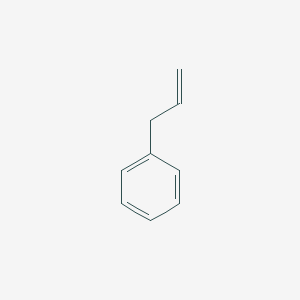
![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)
